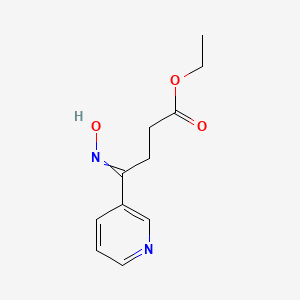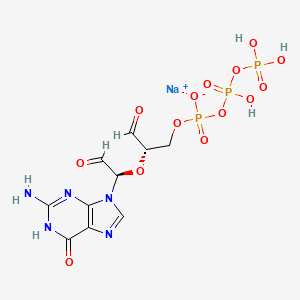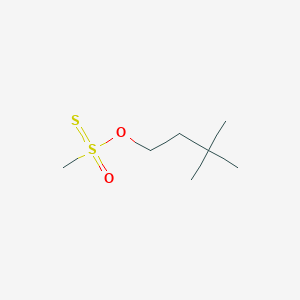
Acesulfame-d4 Potassium Salt
Vue d'ensemble
Description
Acesulfame-d4 Potassium Salt is a compound that is 200 times sweeter than sugar . It serves as a calorie- and carbohydrate-free substitute for sugar in various products . This stable and long-lasting compound withstands heat, light, and acidity without degradation .
Synthesis Analysis
Acesulfame-d4 Potassium Salt is a labelled version of Acesulfame Potassium . It is a non-nutritive sweetener . The biodegradation of ACE-K is predicted to be low, based on available quantitative structure–activity relationship (QSAR) models .Molecular Structure Analysis
The molecular formula of Acesulfame-d4 Potassium Salt is C4H4KNO4S . Its molecular weight is 205.27 g/mol . The InChI code and SMILES representation provide more details about its molecular structure .Physical And Chemical Properties Analysis
The molecular weight of Acesulfame-d4 Potassium Salt is 205.27 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . Its exact mass is 204.97491725 g/mol .Applications De Recherche Scientifique
Application 1: Quantification of Artificial Sweeteners in Human Matrices
Specific Scientific Field
Clinical Biochemistry
Summary of the Application
Acesulfame-d4 Potassium Salt is used in the development and validation of a sensitive liquid chromatography–tandem mass spectrometry method for the simultaneous quantification of artificial sweeteners in human matrices .
Methods of Application
The samples were prepared by protein precipitation and separated on a Luna Omega Polar C18 column (2.1 50 mm, 1.6 μm). Electrospray ionization in negative mode and multiple reaction monitoring were used to monitor the ion transitions .
Results or Outcomes
The validated concentration ranges were from 1 to 500 ng/ml (10 500 ng/ml for sucralose). Interassay precisions were all ≤15% and the accuracies were within ±15%. Stability, linearity, dilution integrity, carryover, and recovery were also examined and satisfied the validation criteria .
Application 2: Environmental Fate and Effects of Acesulfame-Potassium
Specific Scientific Field
Environmental Toxicology & Chemistry
Summary of the Application
Acesulfame-d4 Potassium Salt is used in the study of the environmental fate and effects of Acesulfame-Potassium .
Methods of Application
The biodegradation of ACE-K is predicted to be low, based on available quantitative structure-activity relationship (QSAR) models .
Results or Outcomes
Acesulfame-potassium concentrations in wastewater and surface water are generally in the lower parts per billion (ppb) range, whereas concentrations in sludge and groundwater are much lower (parts per trillion [ppt]). This preliminary environmental risk assessment establishes that ACE-K has high margins of safety (MOSs) and presents a negligible risk to the aquatic environment .
Application 3: Enzyme Kinetics, Protein-Ligand Interactions, and Metabolic Studies
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
Acesulfame-d4 Potassium Salt has been used in scientific research to examine enzyme kinetics, simulate protein-ligand interactions, and serve as a substrate in metabolic studies .
Methods of Application
The specific methods of application are not detailed in the source, but typically involve the use of Acesulfame-d4 Potassium Salt in various biochemical assays and experimental setups .
Results or Outcomes
The specific results or outcomes are not detailed in the source. However, the use of Acesulfame-d4 Potassium Salt in these applications suggests its utility in understanding biochemical processes .
Application 4: Carbohydrate Metabolism
Specific Scientific Field
Endocrinology & Metabolism
Summary of the Application
Acesulfame-d4 Potassium Salt is used in the study of carbohydrate metabolism . It helps in understanding how the body processes carbohydrates and the role of artificial sweeteners in this process .
Methods of Application
The specific methods of application are not detailed in the source, but typically involve the use of Acesulfame-d4 Potassium Salt in various metabolic assays and experimental setups .
Results or Outcomes
The specific results or outcomes are not detailed in the source. However, the use of Acesulfame-d4 Potassium Salt in these applications suggests its utility in understanding carbohydrate metabolism .
Application 5: Environmental Toxicology
Specific Scientific Field
Toxicology & Xenobiotic Metabolism
Summary of the Application
Acesulfame-d4 Potassium Salt is used in the study of environmental toxicology . It helps in understanding the impact of artificial sweeteners on the environment .
Methods of Application
The specific methods of application are not detailed in the source, but typically involve the use of Acesulfame-d4 Potassium Salt in various environmental assays and experimental setups .
Results or Outcomes
The specific results or outcomes are not detailed in the source. However, the use of Acesulfame-d4 Potassium Salt in these applications suggests its utility in understanding environmental toxicology .
Orientations Futures
Propriétés
IUPAC Name |
potassium;5-deuterio-2,2-dioxo-6-(trideuteriomethyl)-1-oxa-2λ6-thia-3-azanidacyclohex-5-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6);/q;+1/p-1/i1D3,2D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZFUFAFFUEMEI-LHHVLQQYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)[N-]S(=O)(=O)O1.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OS(=O)(=O)[N-]C1=O)C([2H])([2H])[2H].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4KNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acesulfame-d4 Potassium Salt | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




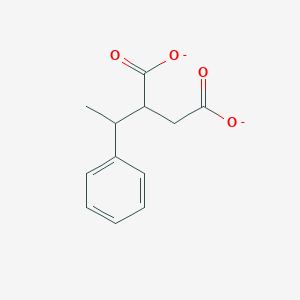


![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)
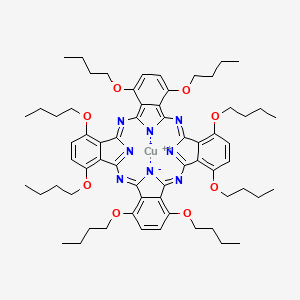
![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)
